molecular formula C19H14BrFN2OS2 B2552440 3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687567-24-4

3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2552440
CAS No.: 687567-24-4
M. Wt: 449.36
InChI Key: CQUGACXGKSZPMG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 2-Fluorobenzylthio moiety at position 2: The ortho-fluorine substituent may influence electronic properties and metabolic stability compared to para-substituted analogues.
  • 6,7-Dihydrothieno[3,2-d]pyrimidinone core: The partially saturated thiophene ring improves solubility compared to fully aromatic systems .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for kinase inhibition and anticancer activity .

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUGACXGKSZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrFN4OSC_{18}H_{16}BrFN_4OS. It features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of bromine and fluorine atoms in the structure may enhance its interaction with biological targets due to their electronegative nature.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit promising antiviral activity. Specifically, studies have shown that related compounds demonstrate efficacy against the H5N1 avian influenza virus. In vitro assays revealed effective inhibition of viral replication, measured by both EC50 (the concentration required to inhibit 50% of the virus) and LD50 (the lethal dose for 50% of the test subjects) values. The plaque reduction assay further confirmed these findings on Madin-Darby canine kidney (MDCK) cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of experiments, it was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Notably, compounds with similar structures have been shown to inhibit specific kinases implicated in cancer progression .

The mechanism by which this compound exerts its biological effects likely involves interaction with key cellular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine scaffold may facilitate binding to these targets, modulating their activity and leading to biological responses such as apoptosis in cancer cells or inhibition of viral replication.

Data Summary

Biological Activity Target Effect Reference
AntiviralH5N1 Avian Influenza VirusInhibition of viral replication
AnticancerCancer Cell LinesInduction of apoptosis
Kinase InhibitionVarious Protein KinasesSuppression of cancer cell growth

Case Studies

  • Antiviral Study : A study conducted on several thieno[3,2-d]pyrimidine derivatives showed that certain compounds exhibited significant antiviral activity against H5N1. The study utilized plaque reduction assays to quantify the antiviral effects and identified structure-activity relationships that could guide future drug design .
  • Anticancer Study : Another investigation focused on the apoptotic effects of related compounds on human cancer cell lines. The results demonstrated a clear dose-dependent response where higher concentrations led to increased apoptosis rates, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]Pyrimidinone Core

Table 1: Key Thieno[3,2-d]Pyrimidinone Derivatives
Compound Name Substituents Core Structure Key Properties Reference
Target Compound 3-(4-Bromophenyl), 2-((2-Fluorobenzyl)thio) 6,7-Dihydrothieno[3,2-d]pyrimidinone Predicted enhanced solubility due to dihydro core; ortho-fluorine may reduce metabolic oxidation
2-[(4-Bromophenyl)Methylsulfanyl]-3-(4-Fluorophenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One 3-(4-Fluorophenyl), 2-((4-Bromobenzyl)thio) 6,7-Dihydrothieno[3,2-d]pyrimidinone Higher lipophilicity due to para-substituted bromophenyl; melting point ~258–261°C (similar core)
2,6-Bis(3-Methoxyphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One (12a) 2,6-Bis(3-methoxyphenyl) Fully aromatic thieno[3,2-d]pyrimidinone Lower solubility (mp 241–243°C); electron-donating methoxy groups enhance π-stacking
2,6-Bis(3-Hydroxyphenyl)-3-Methylthieno[3,2-d]Pyrimidin-4(3H)-One (3b) 2,6-Bis(3-hydroxyphenyl), 3-methyl Fully aromatic thieno[3,2-d]pyrimidinone Improved hydrogen-bonding capacity (mp 303–304°C); methyl group increases steric hindrance

Key Findings :

  • Solubility : The dihydro core in the target compound likely improves aqueous solubility compared to fully aromatic analogues (e.g., 12a, 3b) .
  • Substituent Effects : Ortho-fluorine in the benzylthio group (target) may reduce metabolic degradation compared to para-substituted derivatives (e.g., compound) .
  • Melting Points : Aromatic derivatives with polar groups (e.g., 3b) exhibit higher melting points due to intermolecular hydrogen bonding .

Halogen-Substituted Derivatives

Table 2: Impact of Halogen Substituents
Compound Name Core Structure Halogen Substituents Key Observations Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-Bromophenyl, 2-fluorobenzylthio Bromine enhances electrophilicity; fluorine improves bioavailability
5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-Oxopropyl]-1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-Tri-One Pyrimidinetrione 4-Bromophenyl Bromine stabilizes the keto-enol tautomer; dimethoxyphenyl increases planarity
2-(3-Fluoropyridin-2-Yl)-5-Methyl-6-(Trifluoromethyl)Pyrimidin-4(3H)-One Pyrimidinone 3-Fluoropyridinyl, 6-CF₃ Trifluoromethyl group enhances metabolic stability; fluorine directs regioselectivity in reactions

Key Findings :

  • Electrophilic Character : Bromine in the target compound and derivative enhances reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
  • Metabolic Stability : Fluorine substituents (target and compound) reduce oxidative metabolism, extending half-life .

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